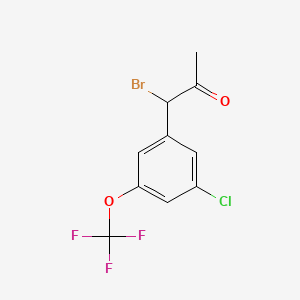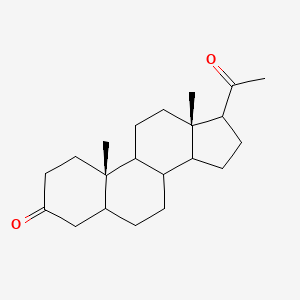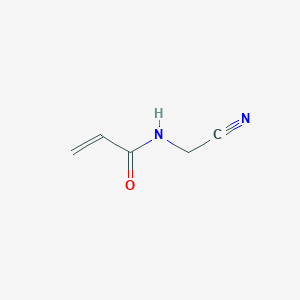
N-(Cyanomethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)prop-2-enamide is an organic compound with the molecular formula C₅H₆N₂O It is characterized by the presence of a cyano group (-CN) and an amide group (-CONH₂) attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)prop-2-enamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with different amines under solvent-free conditions at room temperature . Another approach involves the reaction of ethyl cyanoacetate with amines at elevated temperatures (around 70°C) followed by stirring at room temperature overnight . These methods are efficient and economical, making them suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods are preferred in industrial settings to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyanomethyl)prop-2-enamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents.
Substitution Reactions: Reagents such as halides and nucleophiles are used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceuticals and materials science .
Applications De Recherche Scientifique
N-(Cyanomethyl)prop-2-enamide has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Materials Science: The compound is used in the development of polymers and copolymers with enhanced properties, such as thermal stability and mechanical strength.
Biological Studies: Derivatives of this compound have shown potential biological activities, making them candidates for drug development.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)prop-2-enamide involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyanomethyl)acetamide: Similar in structure but lacks the prop-2-enamide backbone.
N-(Cyanomethyl)benzamide: Contains a benzamide group instead of the prop-2-enamide backbone.
Uniqueness
N-(Cyanomethyl)prop-2-enamide is unique due to its combination of the cyano and amide groups with the prop-2-enamide backbone. This structure provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
64186-79-4 |
|---|---|
Formule moléculaire |
C5H6N2O |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
N-(cyanomethyl)prop-2-enamide |
InChI |
InChI=1S/C5H6N2O/c1-2-5(8)7-4-3-6/h2H,1,4H2,(H,7,8) |
Clé InChI |
OCXYXUXCRQIICZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


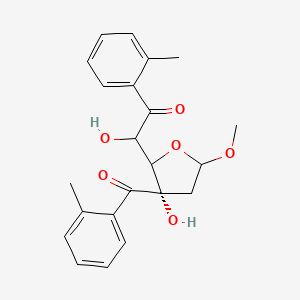
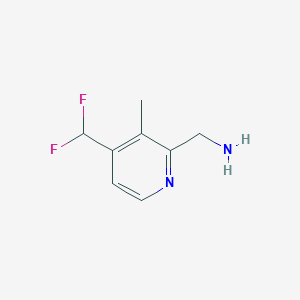

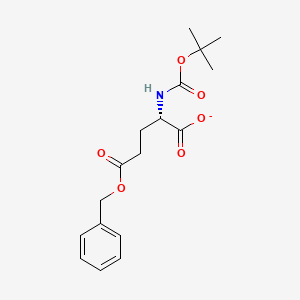
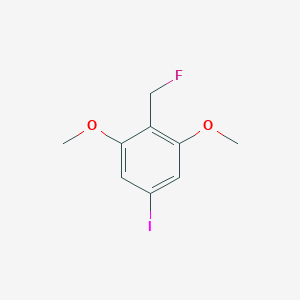
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
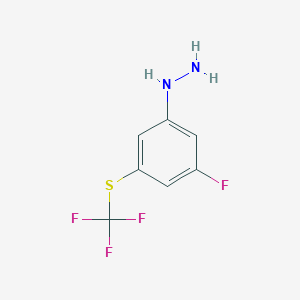
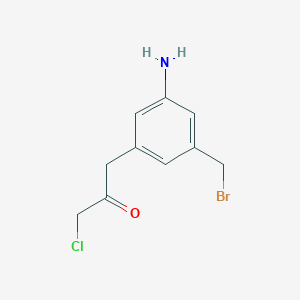
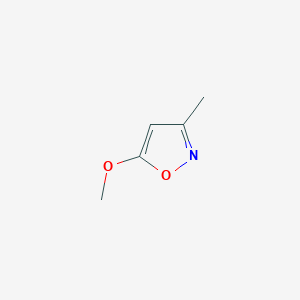

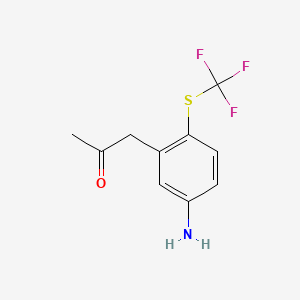
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
